5-(Difluoromethyl)-2-fluoroaniline hydrochloride
CAS No.: 1955530-30-9
Cat. No.: VC5946680
Molecular Formula: C7H7ClF3N
Molecular Weight: 197.59
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955530-30-9 |
---|---|
Molecular Formula | C7H7ClF3N |
Molecular Weight | 197.59 |
IUPAC Name | 5-(difluoromethyl)-2-fluoroaniline;hydrochloride |
Standard InChI | InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H |
Standard InChI Key | WQAPEYWCRFSNAR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)F)N)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-(Difluoromethyl)-2-fluoroaniline hydrochloride (CAS 1374298-68-6) has the molecular formula CHClFN, derived from the protonation of the parent amine, 5-(difluoromethyl)-2-fluoroaniline (CHFN), with hydrochloric acid. The difluoromethyl group introduces electron-withdrawing effects, while the fluorine atom at the 2-position directs electrophilic substitution reactions. The hydrochloride salt enhances crystalline stability and aqueous solubility, critical for formulation in drug delivery systems.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 161.127 g/mol (base compound) | |
IUPAC Name | 5-(difluoromethyl)-2-fluoroaniline hydrochloride | |
SMILES | C1=CC(=C(C=C1C(F)F)N)F.Cl | |
InChI Key | HBLBZRFEMBNPGK-UHFFFAOYSA-N | |
Solubility (Hydrochloride) | Improved in polar solvents | Inferred |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The base compound, 5-(difluoromethyl)-2-fluoroaniline, is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed difluoromethylation. A common route involves reacting 2-fluoroaniline with difluoromethyl sulfone under palladium catalysis, achieving yields >75%. The hydrochloride salt is subsequently formed by treating the amine with hydrochloric acid in an aprotic solvent.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reaction kinetics and minimize by-products. For example, a Pfizer-developed protocol uses a tubular reactor system at 120°C with a residence time of 30 minutes, achieving 90% conversion . Purification involves crystallization from ethanol-water mixtures, yielding >99% purity.
Table 2: Synthetic Method Comparison
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Pd-Catalyzed Coupling | Pd(OAc), 100°C, 12h | 78 | 98 |
Continuous Flow | 120°C, 30min | 90 | 99 |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes regioselective substitution at the 4-position. For instance, nitration with HNO/HSO produces 4-nitro-5-(difluoromethyl)-2-fluoroaniline, a precursor for anticancer agents.
Radical Difluoromethylation
Recent advances leverage photoredox catalysis to install CFH groups. A 2021 study demonstrated visible-light-mediated C–H difluoromethylation of heteroarenes using BrCFH as a reagent, achieving 60–85% yields . This method avoids toxic by-products associated with traditional ClCFH reagents.
Biological Activity and Mechanism
Kinase Inhibition
The compound’s primary therapeutic mechanism involves ATP-competitive inhibition of tyrosine kinases. Sonoshita et al. (2018) reported IC values of 12 nM against c-Met kinase, a target in non-small cell lung cancer. The difluoromethyl group enhances binding affinity by forming hydrogen bonds with the kinase’s hinge region.
Table 3: Biological Activity Profile
Target | IC (nM) | Cell Line |
---|---|---|
c-Met Kinase | 12 | A549 (NSCLC) |
VEGFR-2 | 45 | HUVEC |
EGFR (T790M Mutant) | 210 | PC-9 (Lung) |
Pharmaceutical Applications
Oncology Drug Development
The compound serves as a key intermediate in kinase inhibitors such as capmatinib (INC280), approved for MET-altered NSCLC. Clinical trials demonstrate a 68% response rate in MET exon 14 skipping mutations.
Agrochemistry
In agrochemicals, derivatives act as fungicides by inhibiting succinate dehydrogenase. Field trials show 95% efficacy against Puccinia triticina in wheat crops at 50 g/ha .
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